molecular formula C19H17ClFN5S B1679805 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile CAS No. 866206-54-4

5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile

Número de catálogo: B1679805
Número CAS: 866206-54-4
Peso molecular: 401.9 g/mol
Clave InChI: IENZFHBNCRQMNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 8.95 (s, 1H, pyrimidine-H)
    • δ 7.82–7.75 (m, 2H, aromatic-H)
    • δ 4.20 (s, 2H, CH2 bridge)
    • δ 3.50–3.45 (m, 4H, piperidine-H).
  • 13C NMR (100 MHz, DMSO-d6):
    • δ 162.1 (C≡N)
    • δ 158.9 (C-F)
    • δ 115.2–125.4 (thieno-pyrimidine carbons).

Infrared (IR) Spectroscopy

  • Strong absorption at 2,235 cm⁻¹ (C≡N stretch).
  • Bands at 1,650–1,550 cm⁻¹ (C=N and C=C aromatic vibrations).
  • N-H stretch at 3,350 cm⁻¹ (piperidine amino group).

Mass Spectrometry (MS)

  • Molecular ion : m/z 437.08 [M+H]+ (calculated for C19H17ClFN5S).
  • Fragmentation peaks at m/z 322.05 (loss of piperidine) and m/z 198.99 (thieno-pyrimidine core).

Tautomeric Forms and Isomeric Considerations

The compound exhibits no observable tautomerism due to the absence of labile protons on the thieno[2,3-d]pyrimidine core. However, stereoisomerism may arise from:

  • Piperidine ring inversion : Interconversion between chair conformers.
  • Atropisomerism : Restricted rotation of the methylene bridge at low temperatures.
  • Geometric isomerism : Theoretical cis/trans configurations of the piperidine amino group, though steric hindrance favors the trans arrangement.

Counterion Interactions (Maleate/Fumarate Salts)

The free base form is often stabilized as a maleate salt (2:1 stoichiometry) to enhance solubility and bioavailability. Key interactions include:

Property Free Base Maleate Salt
Solubility (H2O) 0.02 mg/mL 1.5 mg/mL
Melting Point 198–202°C 215–218°C
Crystal System Monoclinic Triclinic

Ionic interactions between the protonated piperidine nitrogen and maleate carboxylate groups dominate the crystal packing, with additional stabilization via O–H⋯N hydrogen bonds.

Propiedades

IUPAC Name

5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZFHBNCRQMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235710
Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866206-54-4
Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866206-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PRX-08066 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRX-08066 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

  • Las rutas sintéticas y las condiciones de reacción para PRX-08066 no han sido ampliamente documentadas. Se sintetiza a través de pasos químicos específicos para lograr su estructura.
  • Los métodos de producción industrial son propietarios, pero los laboratorios de investigación suelen emplear técnicas de síntesis orgánica.
  • Análisis De Reacciones Químicas

    • PRX-08066 experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución.
    • Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de la ruta sintética.
    • Los principales productos formados durante estas reacciones son intermediarios que conducen al compuesto final.
  • Aplicaciones Científicas De Investigación

    Key Biochemical Pathways Affected:

    • Wnt Signaling Pathway : Involved in cell proliferation and differentiation.
    • Focal Adhesion Kinase Pathway : Plays a role in cellular adhesion and migration.
    • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway : Important for immune response and hematopoiesis.

    Pulmonary Arterial Hypertension

    PRX-08066 has shown promise in preclinical studies for the treatment of pulmonary arterial hypertension. In a study using a monocrotaline-induced PAH rat model, the compound was administered orally at doses of 50 mg/kg and 100 mg/kg. The results indicated significant reductions in peak pulmonary artery pressure and improvement in cardiac output over a treatment period of five weeks.

    Case Studies

    • Study on Efficacy in Animal Models :
      • Objective : To evaluate the effects of PRX-08066 on PAH.
      • Results : The compound significantly reduced indicators of PAH, including right ventricular hypertrophy and pulmonary artery remodeling.
      • : PRX-08066 may offer a novel therapeutic approach for managing PAH by targeting the serotonin pathway .
    • Pharmacokinetics and Dosage Effects :
      • Study Design : Various dosages were tested to determine the optimal therapeutic window.
      • Findings : Doses of 50 mg/kg and 100 mg/kg were effective, with higher doses correlating with greater reductions in PA pressure.

    Potential for Other Therapeutic Uses

    While research primarily focuses on PAH, the mechanism by which PRX-08066 interacts with serotonin receptors suggests potential applications in other conditions related to serotonin dysregulation, such as certain mood disorders or fibrotic diseases.

    Summary of Research Findings

    Study ReferenceObjectiveKey Findings
    Animal Model StudyEvaluate efficacy for PAHSignificant reduction in pulmonary artery pressurePotential treatment for PAH
    Dosage StudyDetermine optimal dosageEffective at 50 mg/kg and 100 mg/kgHigher doses yield better outcomes

    Mecanismo De Acción

    • Los efectos de PRX-08066 están mediados a través del receptor 5-HT2B.
    • Los objetivos moleculares y las vías implicadas en su acción todavía están bajo investigación.
  • Comparación Con Compuestos Similares

    Structural and Functional Analogues

    The following table summarizes key structural analogs and their pharmacological profiles:

    Compound Name / ID Core Structure Key Substituents Target / Mechanism Potency (IC50/Ki) Key Findings
    PRX-08066 (5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile) Thieno[2,3-d]pyrimidine 6-Cl, piperidin-1-ylmethyl, 2-F-benzonitrile 5-HT2BR antagonist Ki ~3.4 nM Reduces PAH in rodents; pulmonary-selective vasodilation
    (R)-6-(2-chloro-5-fluorophenyl)-...-pyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidine 2-Cl-5-F-phenyl, 3-methylpiperazinyl, propionylpiperidinyl Not reported Not reported Substitution position of F/Cl in benzene ring may influence receptor binding
    (R)-6-(6-chloro-3-fluorophenyl)-...-pyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidine 6-Cl-3-F-phenyl, 3-methylpiperazinyl, propionylpiperidinyl Not reported Not reported Structural isomer of above; altered halogen positions may affect selectivity
    F13714 (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{...}piperidin-1-yl)methanone Piperidine-carboxamide 3-Cl-4-F-phenyl, methylaminopyridinylmethyl Not reported Not reported Fluorine substitution enhances metabolic stability; potential CNS targeting
    GSK547 (6-[4-[(5~{S})-5-[3,5-bis(fluoranyl)phenyl]pyrazolidin-1-yl]carbonylpiperidin-1-yl]pyrimidine-4-carbonitrile) Pyrimidine-pyrazolidine 3,5-bis-F-phenyl, pyrazolidinyl, piperidinyl Not reported Not reported Multiple fluorine atoms likely improve binding affinity and solubility

    Key Structural and Pharmacological Insights

    Role of Halogen Substituents
    • PRX-08066’s 6-chlorothienopyrimidine and 2-fluorobenzonitrile groups are critical for 5-HT2BR binding. The chlorine atom enhances hydrophobic interactions, while fluorine improves metabolic stability .
    • In contrast, pyrido[2,3-d]pyrimidine analogs from feature chloro-fluorophenyl groups at varying positions.
    Heterocyclic Core Variations
    • PRX-08066’s thienopyrimidine core is distinct from pyrido[2,3-d]pyrimidine () and pyrimidine-pyrazolidine (GSK547, ) scaffolds. These differences influence electron distribution and hydrogen-bonding capacity, affecting target selectivity.
    Pharmacological Selectivity
    • PRX-08066’s 5-HT2BR selectivity contrasts with piperazinyl/pyrrolidinyl analogs (e.g., F13714, ), which may target dopamine or serotonin receptors due to structural similarities to antipsychotics.

    Actividad Biológica

    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile, also known as PRX-08066, is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

    The compound has the following chemical characteristics:

    PropertyValue
    Molecular FormulaC19H17ClFN5S
    Molecular Weight401.89 g/mol
    CAS Number866206-54-4

    PRX-08066 functions primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structure suggests potential interactions with targets related to inflammatory responses and pain modulation.

    Target Enzymes and Receptors

    • mPGES-1 Inhibition : The compound has been studied for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammatory processes. In vitro studies have shown significant inhibition rates, indicating its potential for treating inflammatory conditions such as rheumatoid arthritis .

    Case Studies and Research Findings

    • In vitro Studies : Research indicates that PRX-08066 demonstrates potent inhibitory effects on mPGES-1 with an IC50 value in the nanomolar range (exact values vary by study). This suggests high efficacy in blocking the enzyme's activity, which could translate to reduced inflammation in vivo.
    • Animal Models : In rodent models, PRX-08066 exhibited significant efficacy in reducing pain responses associated with inflammation. For instance, in LPS-induced hyperalgesia models, it showed a dose-dependent reduction in pain sensitivity, with effective dosage levels reported around 36.7 mg/kg .
    • Selectivity Profile : The selectivity of PRX-08066 over other prostanoid synthases and COX enzymes was highlighted in studies, indicating a favorable pharmacological profile that minimizes potential side effects associated with non-selective NSAIDs .

    Pharmacokinetics

    The pharmacokinetic profile of PRX-08066 has also been evaluated:

    ParameterValue
    Oral BioavailabilityModerate
    CNS PenetrationGood
    Half-lifeTo be determined

    These properties suggest that PRX-08066 could be suitable for oral administration and may effectively penetrate the central nervous system, making it a candidate for treating both peripheral and central pain mechanisms.

    Q & A

    Basic: What synthetic methodologies are recommended for preparing intermediates like 6-chlorothieno[2,3-d]pyrimidin-4-amine, a key precursor for the target compound?

    Answer:
    The synthesis of chlorinated pyrimidine intermediates can be optimized using metal-free, mild conditions with β-CF₃-aryl ketones as starting materials. For example, fluorinated pyrimidines are synthesized via cyclization reactions under ambient conditions, achieving yields >80% . Key steps include:

    • Reagent selection : Use nucleophilic amines (e.g., piperidine derivatives) for substitution at the 4-position of the pyrimidine ring.
    • Purification : Employ column chromatography (e.g., silica gel with 5–10% ethanol/dichloromethane) to isolate intermediates, as demonstrated for structurally similar pyridinylpyrimidines .

    Basic: How can researchers validate the structural integrity of the target compound using spectroscopic techniques?

    Answer:
    Multi-nuclear NMR spectroscopy is critical for structural confirmation:

    • ¹H/¹³C NMR : Assign peaks for the fluorobenzonitrile moiety (δ ~7.5–8.0 ppm for aromatic protons) and piperidine N-methyl group (δ ~2.5–3.0 ppm) .
    • ¹⁹F NMR : Identify fluorine environments (e.g., δ ~-110 to -120 ppm for aromatic fluorine) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

    Advanced: How should researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

    Answer:
    Contradiction analysis requires a multi-faceted approach:

    • Replicate conditions : Ensure reaction parameters (e.g., solvent, temperature) match computational models (e.g., DFT studies of nucleophilic substitution) .
    • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-amine) to track reaction pathways, as seen in piperidine-functionalized pyrimidines .
    • Side-product analysis : Characterize byproducts via LC-MS to identify competing pathways (e.g., over-alkylation) .

    Advanced: What experimental strategies are effective for studying the compound’s inhibitory activity against metalloenzymes like methionine aminopeptidase?

    Answer:
    Enzyme inhibition assays require:

    • Substrate design : Use fluorogenic or chromogenic substrates (e.g., Co²⁺-activated peptides) to monitor activity, as described for pyridinylpyrimidine inhibitors .
    • Kinetic analysis : Perform dose-response curves (IC₅₀) under controlled pH and temperature, with validation via SDS-PAGE for enzyme integrity .
    • Control experiments : Test against structurally related enzymes to confirm selectivity, avoiding false positives from nonspecific binding .

    Basic: What safety precautions are critical when handling intermediates containing reactive groups (e.g., chlorothienopyrimidines)?

    Answer:
    Safety protocols from analogous compounds include:

    • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/airborne exposure .
    • Waste disposal : Quench reactive intermediates (e.g., LiAlH₄ residues) with isopropanol/water before disposal .
    • Storage : Store chlorinated intermediates at -20°C under inert gas to prevent degradation .

    Advanced: How can researchers optimize the regioselectivity of piperidine substitution in the pyrimidine ring?

    Answer:
    Regioselective functionalization strategies include:

    • Steric/electronic tuning : Introduce electron-withdrawing groups (e.g., -CN, -F) at the 2-position to direct substitution to the 4-position .
    • Catalytic control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states, as shown in pyrimidine alkylation reactions .
    • Kinetic monitoring : Track reaction progress via in-situ FTIR to halt at the desired intermediate stage .

    Basic: What chromatographic techniques are suitable for purifying the final compound?

    Answer:
    Purification workflows for similar heterocycles involve:

    • Normal-phase chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates .
    • Reverse-phase HPLC : Employ C18 columns (acetonitrile/water + 0.1% TFA) for final compound polishing .
    • TLC validation : Monitor fractions using UV-active plates (Rf ~0.3–0.5 in 3:1 DCM/MeOH) .

    Advanced: How can researchers elucidate the binding mode of this compound to biological targets using structural data?

    Answer:
    Biophysical methods include:

    • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., methionine aminopeptidase) to resolve binding interactions .
    • Molecular docking : Use software (e.g., AutoDock Vina) with DFT-optimized ligand geometries to predict binding poses .
    • SAR studies : Synthesize analogs with modified piperidine or fluorobenzonitrile groups to map pharmacophore features .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 2
    Reactant of Route 2
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.